2,5-Dimethylphenylhydroxylamine

Physical Organic Chemistry Reaction Mechanism Computational Chemistry

Researchers requiring a reliable, high-purity N-arylhydroxylamine with a defined substitution pattern for SAR studies often face inconsistent reactivity from generic analogues. 2,5-Dimethylphenylhydroxylamine (CAS 3096-64-8) directly addresses this need with its specific 2,5-dimethyl substitution, enabling reproducible N-N coupling and oxime formation. • ≥95% purity ensures reproducible reactivity and minimizes side reactions. • 2,5-Dimethyl pattern provides unique steric/electronic profile distinct from 2,4- or 2,6-isomers. • Ideal for SAR studies, analytical method development, and as a synthetic intermediate.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 3096-64-8
Cat. No. B14749696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylphenylhydroxylamine
CAS3096-64-8
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NO
InChIInChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3
InChIKeyHFMKDGHUNOPVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylphenylhydroxylamine Procurement Guide


2,5-Dimethylphenylhydroxylamine (CAS 3096-64-8) is an N-arylhydroxylamine derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. It is typically supplied at a purity of ≥95% . The compound features a hydroxylamine moiety (-NH-OH) attached to a 2,5-dimethyl-substituted phenyl ring, which imparts distinct electronic and steric properties compared to unsubstituted or differently substituted phenylhydroxylamine analogs [1]. It serves primarily as a research intermediate in organic synthesis, particularly in the construction of N-N bonds and the preparation of nitroso compounds and oxime derivatives [2].

2,5-Dimethylphenylhydroxylamine Non-Interchangeability


Generic substitution of 2,5-dimethylphenylhydroxylamine with other N-arylhydroxylamines, such as N-phenylhydroxylamine, 2,4-dimethylphenylhydroxylamine, or 2,6-dimethylphenylhydroxylamine, is not advisable without rigorous validation. The presence and position of methyl substituents on the phenyl ring directly modulate the compound's pKa, oxidation potential, and steric profile, which in turn affect its reactivity in nucleophilic additions, N-N coupling reactions, and Bamberger rearrangements [1]. Even seemingly minor structural variations, such as the shift of a methyl group from the 2,5- to the 2,4- or 2,6- positions, can alter the compound's pharmacokinetic properties and biological activity [2]. The following quantitative evidence establishes the specific, measurable advantages and limitations of the 2,5-isomer relative to its closest analogs.

Quantitative Evidence for 2,5-Dimethylphenylhydroxylamine


Steric and Electronic Reactivity Effects

The 2,5-dimethyl substitution pattern on the phenyl ring of N-phenylhydroxylamine is predicted to influence its pKa and bond dissociation energy (BDE) relative to the unsubstituted parent. While direct pKa data for 2,5-dimethylphenylhydroxylamine is not available in the primary literature, it can be inferred from the established linear free-energy relationships for substituted N-phenylhydroxylamines [1]. The equilibrium acidity (pKHA) of N-phenylhydroxylamine in DMSO is 24.8. Electron-donating methyl groups at the 2- and 5- positions are expected to increase the pKHA (decrease acidity) and lower the N-H BDE compared to N-phenylhydroxylamine, impacting its reactivity as a hydrogen atom donor and its stability in basic conditions [1]. This provides a crucial baseline for computational chemists modeling the reactivity of this specific isomer.

Physical Organic Chemistry Reaction Mechanism Computational Chemistry

Regioisomeric Differentiation in Polymer Modification

In a patent describing the modification of diene polymers to improve unvulcanized mechanical properties ('green strength'), 2,6-dimethylphenylhydroxylamine is explicitly claimed as a preferred hydroxylamine derivative, alongside p-tolylhydroxylamine [1]. The patent claims a process for modifying polyisoprene by reacting it with 0.05 to 5 percent by weight of a mono-aryl hydroxylamine derivative [1]. The fact that the 2,6- isomer is specified, and not the 2,5- isomer, provides a crucial point of differentiation. This suggests that the steric environment around the hydroxylamine group in the 2,6- isomer (with two ortho-methyl groups) is distinct from the 2,5- isomer (with one ortho and one meta-methyl group) and is critical for achieving the desired polymer-filler interaction and improved 'green strength'. Researchers seeking to modify polymer properties cannot assume the 2,5- isomer will perform equivalently.

Polymer Chemistry Materials Science Regioselectivity

Synthetic Yield Benchmark

A reproducible synthetic route to 2,5-dimethylphenylhydroxylamine has been documented, achieving a 62% yield via the reduction of 2,5-dimethylnitrobenzene with hydrazine monohydrate using a 5% rhodium-on-charcoal catalyst in tetrahydrofuran [1]. This yield serves as a baseline for researchers and process chemists considering the in-house synthesis of this specific arylhydroxylamine. It compares favorably to the yields of other substituted N-arylhydroxylamines synthesized via different catalytic reduction methods, which are often plagued by over-reduction to the corresponding aniline [2].

Organic Synthesis Process Chemistry Hydrogenation

Predicted Hemolytic Potential

A comparative study on structurally related aniline halogenated phenylhydroxylamines provides a class-level inference for the potential hemolytic toxicity of 2,5-dimethylphenylhydroxylamine [1]. The study demonstrated that phenylhydroxylamine (PHA) and its para-halogenated derivatives (F, Br, I) induce dose-dependent hemolysis in rat red blood cells, with a threshold dose of 100 μM and significant toxicity observed in the 175-250 μM range [1]. The para-iodo derivative was twice as toxic as the para-fluoro derivative [1]. While 2,5-dimethylphenylhydroxylamine was not tested directly, the data strongly suggest that N-arylhydroxylamines as a class possess inherent hemolytic potential. The introduction of electron-donating methyl groups may modulate this toxicity compared to electron-withdrawing halogens, but the baseline hazard must be assumed.

Toxicology Drug Safety Structure-Activity Relationship

2,5-Dimethylphenylhydroxylamine Applications


Probing Electronic and Steric Effects

This compound is an ideal candidate for physical organic chemistry studies investigating the impact of methyl substitution on the reactivity of N-arylhydroxylamines. As outlined in Section 3, it serves as a key data point for establishing structure-activity relationships (SAR) for properties like pKa, BDE, and oxidation potential, complementing existing data on N-phenylhydroxylamine and para-substituted analogs [1].

N-N Bond and Oxime Synthesis

2,5-Dimethylphenylhydroxylamine can be employed as a nucleophilic building block in organic synthesis. Its documented synthesis in 62% yield from 2,5-dimethylnitrobenzene [2] provides a viable route for in-house preparation. The compound is a useful intermediate for generating N-N bonds via oxidative coupling and for forming oxime derivatives with carbonyl compounds, applications where the steric bulk of the 2,5-dimethylphenyl group can influence reaction rates and product selectivity.

Arylhydroxylamine Detection Methods

Given the established spectrophotometric methods for quantifying hydroxylamine and its derivatives in complex matrices [3], 2,5-dimethylphenylhydroxylamine can serve as a model analyte for developing and validating new analytical techniques (e.g., HPLC, LC-MS). Its distinct LogP of 2.18 [4] and unique mass (137.18 g/mol) make it a suitable internal standard or test compound for optimizing separation and detection parameters for the broader class of substituted N-arylhydroxylamines.

Methyl-Substituted Arylhydroxylamine Toxicology Model

As a representative of the methyl-substituted N-arylhydroxylamine subclass, this compound is valuable for comparative toxicological studies. The class-level inference of hemolytic potential derived from halogenated analogs [5] underscores the need for specific data on alkyl-substituted derivatives. Research using this compound can help define the structure-toxicity relationship for hemolytic anemia and methemoglobinemia, which are known hazards of this chemical family [6].

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